molecular formula C12H15F3N2 B1310281 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine CAS No. 70339-06-9

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine

Cat. No.: B1310281
CAS No.: 70339-06-9
M. Wt: 244.26 g/mol
InChI Key: RLYTXYOWWUWWND-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine is an organic compound with the molecular formula C12H15F3N2 It is characterized by the presence of a piperidine ring attached to a phenylamine group, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-trifluoromethyl-aniline and piperidine.

    Nucleophilic Substitution: The 4-bromo-3-trifluoromethyl-aniline undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the piperidine or trifluoromethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidin-1-yl-3-methyl-phenylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Piperidin-1-yl-3-chloro-phenylamine: Similar structure but with a chloro group instead of a trifluoromethyl group.

    4-Piperidin-1-yl-3-nitro-phenylamine: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Properties

IUPAC Name

4-piperidin-1-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(16)4-5-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYTXYOWWUWWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.05 g, 5.00 mmol), piperidine (0.592 ml, 6.00 mmol), diisopropylethylamine (1.31 ml, 7.50 mmol) and acetonitrile (10 ml) was refluxed for 8 hours. Methanol (10 ml) and 10% platinum on activated carbon (0.10 g) were added to the residue obtained by evaporation of the solvent of the reaction mixture under reduced pressure, and the mixture was stirred at room temperature for 12 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The residue obtained by concentration of the filtrate under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1) to give the title compound (1.11 g, 91%) as a colorless liquid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.592 mL
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
91%

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